2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the triazolopyrimidine acetamide class, characterized by a fused triazolo-pyrimidine core substituted with a 2-fluorophenylmethyl group at position 3 and a furan-2-ylmethyl acetamide moiety at position 4. Its molecular formula is C₂₂H₁₉FN₆O₃, with an average molecular mass of 434.43 g/mol and a monoisotopic mass of 434.1457 g/mol. The structural complexity arises from the triazolo[4,5-d]pyrimidine scaffold, which is known for its role in modulating enzyme interactions, particularly in kinase inhibition and nucleotide analog applications .
Propriétés
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c19-14-6-2-1-4-12(14)9-25-17-16(22-23-25)18(27)24(11-21-17)10-15(26)20-8-13-5-3-7-28-13/h1-7,11H,8-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVCCFDNRRDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors
Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorophenyl precursor reacts with the triazolopyrimidine intermediate.
Attachment of Furan-2-ylmethyl Group: The final step involves the attachment of the furan
Activité Biologique
The compound 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.4 g/mol. Its structure features a triazolo-pyrimidine ring system and various functional groups that may influence its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes. In vitro studies have shown that compounds with similar triazole frameworks can demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–8 μg/mL |
| Escherichia coli | 2–16 μg/mL |
| Candida albicans | 0.5–4 μg/mL |
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation. For example, studies on related triazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, critical for DNA synthesis.
- Interaction with Cell Membranes : The lipophilic nature of the fluorophenyl group may enhance membrane permeability, facilitating cellular uptake and subsequent action.
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial and anticancer activities. The findings indicated that modifications to the triazole ring significantly impacted biological efficacy, suggesting that the specific substituents on the compound could be optimized for enhanced activity .
In another study focusing on the synthesis and biological evaluation of pyrimidine derivatives, it was found that compounds with similar structures exhibited potent antifungal activities against clinical isolates of Candida species . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in determining biological outcomes.
Applications De Recherche Scientifique
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Research indicates that compounds with triazole and pyrimidine moieties exhibit significant activity against a range of bacterial and fungal pathogens.
-
Bacterial Inhibition :
- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimal inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- A study on quinolone-triazole hybrids indicated that compounds bearing trifluoromethyl groups displayed enhanced antibacterial activity compared to standard antibiotics .
- Fungal Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in substituents on the triazole and pyrimidine rings can lead to enhanced biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., fluorine or nitro groups) on the aromatic rings has been correlated with increased antibacterial potency .
- Substituent Variation : Variations in side chains such as furan or methoxy phenyl groups have been explored to improve solubility and bioavailability while maintaining or enhancing antimicrobial activity .
Therapeutic Potential
The therapeutic implications of this compound extend beyond antimicrobial applications:
- Cancer Treatment :
- Anti-inflammatory Effects :
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation :
- Clinical Relevance :
Comparaison Avec Des Composés Similaires
Structural Analogues
The compound shares structural homology with several triazolopyrimidine derivatives, differing primarily in substituents on the phenyl ring and acetamide side chains. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenylmethyl group (target compound) introduces moderate electron-withdrawing effects compared to the 4-ethoxyphenyl (electron-donating) in , which may influence binding affinity in enzymatic pockets.
- Acetamide Flexibility : The furan-2-ylmethyl side chain (target compound and ) enhances solubility in polar solvents compared to bulkier aryl groups (e.g., N-methyl-N-phenyl in ).
Pharmacological Activity
- Kinase Inhibition : Analogues with N-phenylacetamide side chains (e.g., ) show inhibitory activity against tyrosine kinases due to π-π stacking interactions with ATP-binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
